[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate
CAS No.: 282523-62-0
Cat. No.: VC7421695
Molecular Formula: C13H9Cl2F3N2O2
Molecular Weight: 353.12
* For research use only. Not for human or veterinary use.
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate - 282523-62-0](/images/structure/VC7421695.png)
Specification
CAS No. | 282523-62-0 |
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Molecular Formula | C13H9Cl2F3N2O2 |
Molecular Weight | 353.12 |
IUPAC Name | [5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 3-chlorobenzoate |
Standard InChI | InChI=1S/C13H9Cl2F3N2O2/c1-20-11(15)9(10(19-20)13(16,17)18)6-22-12(21)7-3-2-4-8(14)5-7/h2-5H,6H2,1H3 |
Standard InChI Key | YICBUKWCXYRDEH-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC(=CC=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1H-pyrazole family, a nitrogen-containing heterocycle known for its versatility in medicinal and agrochemical applications . Its molecular formula is C₁₃H₉Cl₂F₃N₂O₂, with a molecular weight of 353.12 g/mol . The core structure consists of:
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A 1-methyl-3-(trifluoromethyl)pyrazole moiety substituted at the 4-position with a chlorinated benzyl ester.
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A 3-chlorobenzoate group linked via a methylene bridge to the pyrazole ring.
Key structural distinctions between the 3-chloro and 4-chloro isomers arise from the position of the chlorine atom on the benzoate ring. This positional isomerism influences electronic properties and intermolecular interactions, potentially altering reactivity and biological activity .
Synthesis and Regiochemical Considerations
Pyrazole Core Formation
The synthesis of trifluoromethyl-substituted pyrazoles typically begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclocondensation with hydrazines to yield regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . Separation of these isomers relies on fractional distillation under reduced pressure, leveraging differences in boiling points .
Functionalization at the 4-Position
Bromination of the pyrazole core at the 4-position using N-bromosuccinimide (NBS) enables subsequent functionalization. For example, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes lithium-halogen exchange in flow reactors to introduce aldehydes, acids, or boronates . These intermediates are critical for coupling reactions with chlorinated benzoic acids.
Physicochemical Properties
Experimental and computed properties for the 4-chloro isomer (CAS 282523-34-6) offer insights into the likely characteristics of the 3-chloro variant :
Property | 4-Chloro Isomer | Extrapolated 3-Chloro Isomer |
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Molecular Weight | 353.12 g/mol | 353.12 g/mol |
XLogP3 | 4.1 | ~4.3 (higher lipophilicity) |
Hydrogen Bond Acceptors | 6 | 6 |
Rotatable Bonds | 4 | 4 |
Melting Point | Not reported | Likely 120–150°C |
The 3-chloro isomer is anticipated to exhibit slightly increased lipophilicity due to reduced symmetry, potentially enhancing membrane permeability in biological systems .
Applications and Biological Relevance
Pharmaceutical Scaffolds
The pyrazole core is a privileged structure in drug discovery, featured in COX-2 inhibitors and kinase modulators . Introducing a 3-chlorobenzoate moiety could enable interactions with hydrophobic binding pockets, though specific activity data for this compound remain unreported .
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to install the 3-chlorobenzoate group without isomerization remains a challenge.
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Biological Profiling: Screening the 3-chloro isomer against pesticidal and pharmacological targets is essential to validate its utility.
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Environmental Impact: The persistence of trifluoromethyl and chloro groups necessitates ecotoxicological studies.
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